molecular formula C10H9N3O B2995538 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2169543-45-5

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine

Katalognummer: B2995538
CAS-Nummer: 2169543-45-5
Molekulargewicht: 187.202
InChI-Schlüssel: IBDFVOHCUUDJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a prop-2-en-1-yloxy substituent at the 4-position

Wirkmechanismus

Target of Action

The primary targets of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that control these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .

Result of Action

The result of the compound’s action is the inhibition of cell growth and metabolism, which can lead to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and proliferate .

Action Environment

The action of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it is known that factors such as pH, temperature, and the presence of other molecules can affect the action, efficacy, and stability of a compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a pyrido[3,4-d]pyrimidine derivative with an appropriate allylating agent. One common method involves the use of potassium tert-butoxide as a base to facilitate the reaction between a chloro-substituted pyrido[3,4-d]pyrimidine and propargyl alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrido[3,4-d]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Based on the search results, the compound 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a pyrido[3,4-d]pyrimidine derivative that has potential applications as an anticancer agent .

Pyrido[3,4-d]pyrimidine Derivatives as Anticancer Agents
A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents . These compounds were prepared from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, a common intermediate, followed by palladium catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position . Evaluation of representative analogs using the US National Cancer Institute’s 60 human cancer cell line (NCI 60) panel identified some of these compounds as exhibiting highly selective activities against breast cancer and renal cancer cell lines .

Structure-Activity Relationship (SAR) Studies
SAR studies have been explored to facilitate further development of this new class of compounds . The anticancer activities of recently discovered fused pyrimidine and pyridone derivatives have been attributed to the inhibition of cell signaling transduction pathways, which regulate diverse cellular functions such as proliferation, differentiation, apoptosis, and cell migration . Deregulation of signaling transduction pathways is considered a key factor in the development of many cancer types . Fused pyrimidine and pyridone derivatives that specifically target aberrant pathways represent a new molecularly targeted therapy in cancer treatment with less reliance on non-discriminate killing of tumor and host cells .

Synthesis and Evaluation
A convenient and efficient synthetic strategy has been developed to rapidly generate analogs with diverse substituents at the C-4 position of the core scaffold . Screening of representative analogs using the NCI 60 cancer cell line panel has shown highly selective inhibitory effects against the growth of the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines . Compounds 13 and 21 represent promising starting points for the development of this new compound class as molecularly targeted chemotherapeutic agents . Mechanism of action (MOA) studies to determine their cellular targets are underway . The results of the study suggest that this compound class (in particular compounds 13 and 21) has merits for further development towards potential candidates for clinical trials in the treatment of cancers .

Other Pyrido[2,3-d]pyrimidine Derivatives
Other pyrido[2,3-d]pyrimidine derivatives have also shown therapeutic potential . These include:

  • Dilmapimod (SB-681323) : A P38 MAPK inhibitor with potential activity against rheumatoid arthritis .
  • Voxtalisib : A PI3K/mTOR Inhibitor .
  • Trametinib : A dual specificity mitogen-activated protein kinase kinase 1/dual specificity mitogen-activated protein kinase kinase 2 inhibitor .

Additional Research
Additional research has focused on synthesizing novel bioactive pyrido[2,3-d]pyrimidine derivatives with cytotoxicity activity . A direct synthesis of a new series of pyrido[2,3-d]pyrimidine was described, and compound 4 was identified as a promising PIM-1 targeted chemotherapeutic agent to treat breast cancer .

EGFR Inhibitors
Fused pyrimidine systems have been studied for their antiproliferative activity against EGFR inhibition . A series of 4-anilinopyrido[3,4-d]pyrimidino-6-acrylamide compounds were found to be highly active against EGFR and ErbB2 . A novel series of trisubstituted pyrido[2,3-d]pyrimidinone compounds were designed and studied for their anticancer activity, with compound 40 found to be highly potent against various cancer cell lines . A new series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine was synthesized and investigated for its antiproliferative activity, with compound 42 found to be more potent in inhibiting EGFR L858R, EGFR L858R/T790M, and EGFR L858R/T790M/C797S .

Table of Pyrido[2,3-d]pyrimidine Derivatives with Therapeutic Potential

CompoundActivityPotential Application
Dilmapimod (SB-681323)P38 MAPK inhibitorRheumatoid arthritis
VoxtalisibPI3K/mTOR InhibitorCancer
TrametinibDual specificity mitogen-activated protein kinase kinase 1/Dual specificity mitogen-activated protein kinase kinase 2Cancer
Compound 4PIM-1 kinase inhibitionBreast cancer
4-anilinopyrido[3,4-d]pyrimidino-6-acrylamideEGFR and ErbB2 inhibitionCancer
Compound 40Anticancer activityVarious cancer cell lines
Compound 42EGFR L858R, EGFR L858R/T790M, and EGFR L858R/T790M/C797S inhibitionCancer

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituent groups.

    Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research .

Biologische Aktivität

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a fused pyridine and pyrimidine structure, which is known to enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by functionalization at the C-4 position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • EGFR Inhibition : Compounds similar to this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling. For instance, studies show that certain derivatives exhibit significant inhibition against EGFR with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundCell LineIC50 (µM)
14MCF-71.24
20NIH3T30.5
ControlCanertinib100

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • COX Inhibition : Various studies have demonstrated that certain derivatives can effectively suppress COX-1 and COX-2 activities, with IC50 values indicating their potency compared to standard anti-inflammatory drugs like celecoxib.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20

Structure-Activity Relationship (SAR)

The biological activity of pyrido[3,4-d]pyrimidines is closely linked to their structural features. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity towards biological targets.

  • Hydrogen Bonding : Studies indicate that effective hydrogen bonding with target proteins enhances inhibitory activity against EGFR . For example, compounds lacking critical hydrogen-bonding interactions showed reduced potency.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrido[3,4-d]pyrimidines:

  • In vitro Studies : A series of experiments on MDA-MB-453 cells showed that specific derivatives exhibited selective inhibition of EGFR with complete inhibition at low concentrations .
  • Animal Models : In vivo assessments using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects comparable to indomethacin, further establishing the therapeutic potential of these compounds .

Eigenschaften

IUPAC Name

4-prop-2-enoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDFVOHCUUDJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.